molecular formula C12H7ClF3N5S B2845097 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 338420-97-6

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine

Cat. No.: B2845097
CAS No.: 338420-97-6
M. Wt: 345.73
InChI Key: VMTSMLIEVXSSPG-UHFFFAOYSA-N
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Description

The compound “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine” belongs to a class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have applications in various fields including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, a trifluoromethyl group attached to the pyridine ring, and a methylsulfanyl group attached to the triazolo ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazolopyrimidines generally exhibit excellent thermal stability .

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been synthesized and explored for their potential in various scientific applications. The synthesis involves reactions with a range of reagents, producing novel compounds with potential antimicrobial activity. This process highlights the versatility of triazolopyrimidine derivatives in creating biologically active molecules (El-Agrody et al., 2001).

Antimicrobial and Antitumor Potential

Research on triazolo[1,5-c]pyrimidines has indicated their efficacy as mediator release inhibitors, hinting at their potential application as antiasthma agents. This biological activity showcases the therapeutic potential of triazolopyrimidine derivatives in treating respiratory conditions (Medwid et al., 1990). Additionally, certain triazolopyrimidines have exhibited inhibitory effects on cancer cell growth, further emphasizing their significance in developing new antitumor medications (Hafez & El-Gazzar, 2009).

Synthetic Methodologies and Medicinal Chemistry

The synthesis and characterization of fluorinated pyrimidine derivatives demonstrate advanced methods in the creation of compounds with enhanced properties, including fungicidal activity. These synthetic approaches allow for the exploration of new chemicals with potential applications in medicine and agriculture (Popova et al., 1999). An overview of the synthetic and medicinal perspectives of [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold reveals its wide range of pharmacological activities, highlighting its significance in medicinal chemistry (Merugu et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazolopyrimidine derivatives are used as kinase inhibitors in cancer therapy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions in the research and development of this compound would depend on its potential applications. There is ongoing research into the development of novel pyrazolopyrimidine derivatives with improved properties for various applications .

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-18-3-6(5-21(10)20-11)9-8(13)2-7(4-17-9)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTSMLIEVXSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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